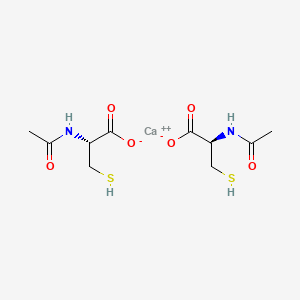
Acetylcysteine calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylcysteine calcium is a compound derived from acetylcysteine, which is an acetylated form of the amino acid cysteine. Acetylcysteine is well-known for its antioxidant properties and its role as a precursor to glutathione, a powerful antioxidant in the body. This compound combines the benefits of acetylcysteine with the added stability and bioavailability provided by calcium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetylcysteine calcium typically involves the acylation of cysteine hydrochloride monohydrate with anhydride, followed by neutralization with calcium hydroxide. The reaction conditions include:
Acylation Reaction: Cysteine hydrochloride monohydrate is reacted with anhydride in the presence of a base such as sodium hydroxide.
Neutralization: The resulting acetylcysteine is then neutralized with calcium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound involves batch processes using standard chemical reactors. The process includes:
Acylation: Conducted in a ceramic reaction kettle.
Cooling and Crystallization: The reaction mixture is cooled to crystallize the product.
Centrifugal Separation: The crystals are separated using a centrifugal machine.
Analyse Des Réactions Chimiques
Types of Reactions
Acetylcysteine calcium undergoes several types of chemical reactions, including:
Oxidation: Acetylcysteine can be oxidized to form disulfides.
Reduction: It can reduce disulfide bonds in proteins, leading to the formation of free thiol groups.
Substitution: Acetylcysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) are used.
Substitution: Conditions typically involve mild bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides and sulfenic acids.
Reduction: Free thiol groups.
Substitution: Various substituted cysteine derivatives.
Applications De Recherche Scientifique
Acetylcysteine calcium has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and a precursor for synthesizing other compounds.
Biology: Employed in studies involving oxidative stress and redox biology.
Medicine: Investigated for its potential in treating conditions related to oxidative stress, such as chronic obstructive pulmonary disease (COPD) and acetaminophen overdose.
Industry: Utilized in the formulation of pharmaceuticals and dietary supplements.
Mécanisme D'action
Acetylcysteine calcium exerts its effects primarily through its antioxidant properties. It acts by:
Increasing Glutathione Levels: Acetylcysteine serves as a precursor to glutathione, enhancing its synthesis.
Reducing Oxidative Stress: It scavenges reactive oxygen species (ROS) and reduces oxidative damage.
Modulating Inflammatory Pathways: Acetylcysteine inhibits the activation of nuclear factor kappa B (NF-κB), reducing the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylcysteine: The parent compound, known for its antioxidant and mucolytic properties.
Cysteine: The non-acetylated form, which is less stable and less bioavailable.
Methionine: Another sulfur-containing amino acid with antioxidant properties.
Uniqueness
Acetylcysteine calcium is unique due to its enhanced stability and bioavailability compared to acetylcysteine. The addition of calcium not only improves its pharmacokinetic profile but also provides additional health benefits associated with calcium supplementation .
Propriétés
Numéro CAS |
7546-23-8 |
|---|---|
Formule moléculaire |
C10H16CaN2O6S2 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
calcium;(2R)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/2C5H9NO3S.Ca/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 |
Clé InChI |
JTCRUDPZQHUMDE-SCGRZTRASA-L |
SMILES isomérique |
CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Ca+2] |
SMILES canonique |
CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















